3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-pyridin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-7-9-19-10-8-13/h7-10,16,20H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEUMYBRXZCSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313923 | |
| Record name | MLS003115484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21197-70-6 | |
| Record name | MLS003115484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003115484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4’-bipyridine]-3,5-dicarboxylate, also known as Hantzsch ester, are activated C=C bonds, C=O bonds in carbonyl compounds, and C=N bonds in imines. These targets play a crucial role in various biochemical reactions, including transfer hydrogenations.
Mode of Action
Hantzsch ester interacts with its targets through a process known as transfer hydrogenation. The presence of a Lewis or Brønstedt acid catalyst is often required for further activation of the hydrogen acceptor. In the presence of chiral catalysts, these transfer hydrogenations can occur enantioselectively.
Biochemical Pathways
The compound affects the biochemical pathways involving the reduction of α,β-unsaturated ketones. It acts as a hydrogen source in organocatalytic reductive amination and conjugate reduction. These processes can lead to the formation of various biologically active compounds.
Pharmacokinetics
It is known to be soluble in organic solvents, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific reactions it is involved in. For instance, in the reduction of α,β-unsaturated ketones, it can lead to the formation of β-stereogenic aldehydes. It can also participate in the generation of an alkyl radical and a subsequent C(sp3)-C(sp3) bond formation with activated olefins.
Action Environment
The action, efficacy, and stability of 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4’-bipyridine]-3,5-dicarboxylate can be influenced by various environmental factors. For example, the presence of a Lewis or Brønstedt acid catalyst can enhance its activity. Additionally, the compound’s solubility in organic solvents may affect its distribution in different environments
Biological Activity
The compound 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate belongs to the class of 1,4-dihydropyridines (1,4-DHPs) , which have garnered significant attention due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 342.38 g/mol . The structure features a bipyridine core with diethyl and dimethyl substituents at specific positions, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O4 |
| Molecular Weight | 342.38 g/mol |
| InChI Key | LJXTYJXBORAIHX-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,4-DHPs. Specifically, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.
Selectivity Index and Cytotoxicity
In a study assessing the cytotoxicity of several 1,4-DHP derivatives on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), it was found that these compounds exhibited lower IC50 values against cancer cells compared to normal fibroblast cells (GM07492). For example:
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP | 2.3 | 5.7 | High |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-DHP | 4.1 | 11.9 | Moderate |
These findings indicate that This compound could possess similar selective toxicity towards cancer cells while sparing normal cells.
The anticancer activity of this class of compounds is often attributed to their ability to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Compounds like This compound may inhibit key signaling pathways involved in cell growth.
- Induction of Oxidative Stress : These compounds can increase reactive oxygen species (ROS) levels in cancer cells leading to cell death.
- Modulation of Enzyme Activity : Some studies suggest that these compounds may interact with enzymes involved in cellular metabolism or DNA repair mechanisms.
Case Studies
In a recent experimental setup involving the treatment of HeLa and MCF-7 cells with various concentrations of This compound , researchers observed a dose-dependent decrease in cell viability. The study also highlighted that at concentrations below 100 µM , the compound did not exhibit significant toxicity towards normal fibroblast cells.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
The compound has been studied for its potential pharmacological effects. Research indicates that derivatives of dihydropyridines, including this compound, exhibit a range of biological activities such as:
- Antioxidant Properties : Dihydropyridine derivatives have demonstrated antioxidant capabilities, which are essential in preventing oxidative stress-related diseases .
- Antihypertensive Effects : Compounds similar to 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate have been shown to lower blood pressure by acting as calcium channel blockers .
- Neuroprotective Effects : Some studies suggest that these compounds can protect neuronal cells from damage, making them candidates for treating neurodegenerative disorders .
Case Studies
- A study conducted on the electrochemical oxidation of dihydropyridines highlighted their role in mediating redox reactions essential for biological processes .
- Another investigation focused on the synthesis of novel dihydropyridine derivatives that exhibited enhanced bioactivity against cancer cell lines .
Material Science
Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of various functional materials. Its ability to form stable complexes with metals makes it valuable in:
- Catalysis : The coordination properties allow it to be used as a catalyst in organic reactions, enhancing reaction rates and selectivity .
- Nanomaterials : Research indicates that its derivatives can be incorporated into nanostructured materials for applications in sensors and drug delivery systems .
Chemical Synthesis
Synthetic Pathways
The synthesis of this compound involves several key steps:
- The compound can be synthesized through the Hantzsch reaction involving ethyl acetoacetate and ammonium acetate under controlled conditions .
- The resulting product undergoes recrystallization to achieve high purity and yield.
Data Table: Summary of Applications
Chemical Reactions Analysis
Chemical Reactions of 1,4-Dihydropyridines
1,4-Dihydropyridines can undergo several chemical reactions, including:
-
Aromatization : This involves the oxidation of the dihydropyridine ring to form a pyridine derivative. Common oxidizing agents include nitrobenzene, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and MnO2 .
-
Conjugate Reduction : Some 1,4-dihydropyridines act as hydrogen sources in conjugate reduction reactions, as seen with diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate .
-
Organocatalytic Reductive Amination : This process involves the use of 1,4-dihydropyridines as hydrogen donors in the presence of organocatalysts .
Potential Chemical Reactions of 3,5-Diethyl 2,6-Dimethyl-1,4-Dihydro-[4,4'-Bipyridine]-3,5-Dicarboxylate
Given the structural similarity to other 1,4-dihydropyridines, This compound may undergo similar chemical transformations:
-
Aromatization : Potential to form a bipyridine derivative upon oxidation.
-
Conjugate Reduction and Organocatalytic Reductive Amination : Could serve as a hydrogen source in these reactions.
Data and Research Findings
While specific data on This compound is limited, related compounds provide insight into potential chemical behaviors:
| Compound | Reaction Type | Conditions | Product |
|---|---|---|---|
| Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Conjugate Reduction | Organocatalyst, solvent | Reduced substrate |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Aromatization | Oxidizing agent (e.g., DDQ) | Pyridine derivative |
Comparison with Similar Compounds
Key Properties :
- Melting Point : 177–180°C (consistent with literature values for DHPs) .
- Spectral Data :
- Synthesis: Prepared via Hantzsch condensation using ethyl acetoacetate, aldehydes, and ammonium acetate in ethanol, often catalyzed by nanocomposites like CMC-g-poly(AA-co-AMPS)/Fe₃O₄ for enhanced efficiency .
DHPs are pharmacologically significant, with applications in cardiovascular therapy and anticancer research .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Variations in Selected DHP Derivatives
Key Observations :
Ester Group Impact :
- Ethyl esters (target compound) balance solubility and lipophilicity. Dibutyl esters (e.g., C16 in ) exhibit higher logP values (3.6 vs. ~2.5 for diethyl), enhancing membrane permeability but reducing aqueous solubility.
- Bulky esters (e.g., diisobutyl in ) sterically hinder reactions, influencing catalytic applications.
Aryl Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, altering redox properties critical for photoredox catalysis .
- Electron-donating groups (e.g., methoxy in ) stabilize the DHP ring, affecting metabolic stability .
Pharmacological Activity Comparison
Physicochemical and Spectroscopic Comparisons
Table 3: NMR Data for Selected DHPs
Insights :
- The CH proton (δ ~4.97–5.25 ppm) is a diagnostic marker for the 1,4-dihydropyridine ring across derivatives .
- Ester carbonyls resonate at δ ~166–167 ppm, while carboxamides (e.g., 6o) shift to δ ~167.32 .
Preparation Methods
Reaction Components
Protocol (Based on Patent CN101973929A )
Table 1: Hantzsch Reaction Optimization
Bipyridine Core Assembly via Coupling Reactions
The 4,4'-bipyridine linkage is constructed through oxidative coupling or nucleophilic substitution.
Oxidative Coupling of Dihydropyridine Units
Ullmann-Type Coupling
-
Catalyst : CuI/1,10-phenanthroline.
-
Ligand : Trans-1,2-diaminocyclohexane.
-
Limitation : Risk of over-oxidation to fully aromatic bipyridine.
Esterification and Functional Group Modifications
While the Hantzsch reaction incorporates ester groups, post-synthesis modifications may enhance purity or adjust substituents.
Direct Esterification of Bipyridine Dicarboxylic Acid
-
Reactants : 4,4'-Bipyridine-3,5-dicarboxylic acid, excess ethanol.
-
Catalyst : H₂SO₄ (concentrated).
-
Conditions : Reflux for 48 hours.
-
Yield : 60–65% (extrapolated from similar esterifications).
Table 2: Esterification Efficiency
| Acid Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 110°C | 48 | 65 |
| HCl (gas) | 100°C | 72 | 58 |
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, safety, and yield:
Continuous Flow Reactors
-
Advantages : Improved heat transfer and reaction control.
-
Parameters : Residence time of 30–60 minutes, temperature gradients to prevent decomposition.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted β-ketoester.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for bipyridine isolation.
Mechanistic Insights and Side Reactions
-
Oxidation Risks : Premature aromatization to pyridine occurs with O₂ exposure, requiring inert atmospheres.
-
Ester Hydrolysis : Trace water in solvents converts esters to carboxylic acids, necessitating anhydrous conditions.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch + Coupling | 25–30 | 85–90 | Moderate |
| Ullmann Coupling | 35–40 | 90–95 | Low |
| One-Pot Hantzsch | 30–32 | 80–85 | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 1,4-dihydropyridine (DHP) derivatives like 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate?
- Methodology : The Hantzsch synthesis is widely employed, involving a one-pot condensation of aldehydes, β-keto esters, and ammonium acetate. For example, refluxing equimolar ratios of ethyl acetoacetate, substituted aldehydes, and ammonium acetate in ethanol under nitrogen yields DHP derivatives. Catalysts like iodine or microwave-assisted methods can enhance reaction efficiency .
- Key Parameters :
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | Reflux (78) | None | 65–75 | |
| Ethanol | 80 | I₂ (5 mol%) | 85–90 |
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Techniques :
- NMR Spectroscopy : and NMR confirm substituent positions and ester functionalities (e.g., ethyl/methyl groups at 3,5-positions, dihydro-pyridine core) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and dihedral angles. For example, the dihydro-pyridine ring typically exhibits a boat conformation, with ester groups in equatorial positions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact .
- Store in a cool, dry, ventilated area away from ignition sources .
- In case of spills, avoid dust generation and use absorbent materials for containment .
Advanced Research Questions
Q. How can contradictions in crystallographic refinement data (e.g., residual electron density, thermal parameters) be resolved?
- Methodology : Use iterative refinement in SHELX software (e.g., SHELXL) with constraints for hydrogen atoms and anisotropic displacement parameters for non-H atoms. High-resolution data (>1.0 Å) improves accuracy. For twinned crystals, twin-law matrices and detwinning algorithms are applied .
- Example : A study of a biphenyl-substituted DHP derivative refined to , using 4752 reflections, with hydrogen atoms treated via riding models .
Q. How does ring puckering influence the compound’s electronic properties and reactivity?
- Analysis : Apply Cremer-Pople puckering parameters (, , ) to quantify non-planarity. For 1,4-DHPs, puckering amplitudes () of 0.4–0.6 Å correlate with increased electron delocalization in the dihydro-pyridine ring, enhancing stability and reactivity in redox reactions .
- Case Study : A DHP derivative with exhibited 20% higher catalytic activity in NADH analog synthesis compared to a planar analog .
Q. How do substituent variations at the 4-position affect biological activity?
- Experimental Design :
- Synthesize analogs with electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy, dimethylamino) groups at the 4-position.
- Test in vitro for calcium channel modulation (e.g., L-type Ca²⁺ blockade) or antimicrobial activity.
- Findings :
| Substituent | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Nitrophenyl | Ca²⁺ channel blockade: 12.3 | |
| 4-Dimethylaminophenyl | Antimicrobial: MIC 8.5 μg/mL |
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
